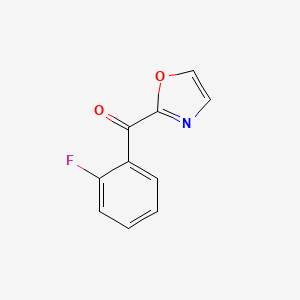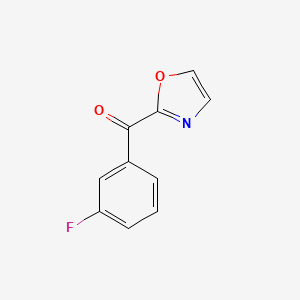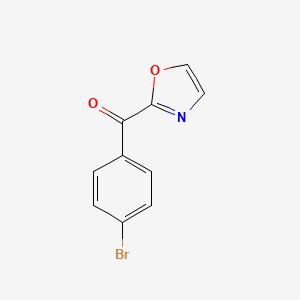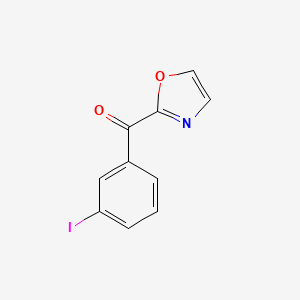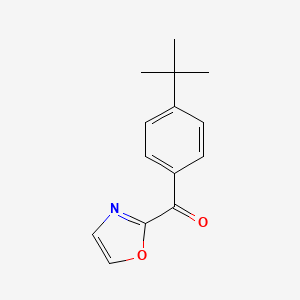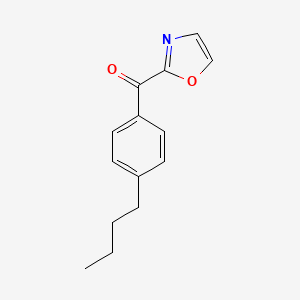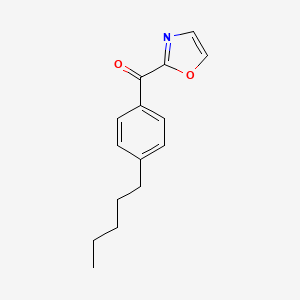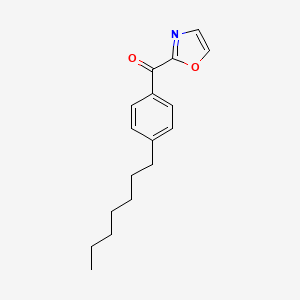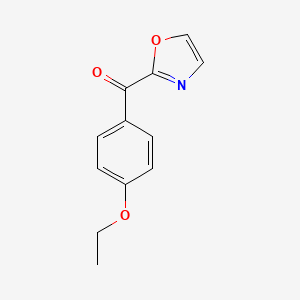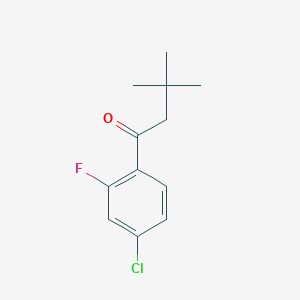
4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-3,3-dimethyl-2’-fluorobutyrophenone is a chemical compound with the molecular formula C12H14ClFO and a molecular weight of 228.69 .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-3,3-dimethyl-2’-fluorobutyrophenone consists of a butyrophenone backbone with chlorine and fluorine substitutions, as well as two methyl groups . The exact structure can be represented by the InChI code provided .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Chloro-3,3-dimethyl-2’-fluorobutyrophenone, such as its melting point, boiling point, and density, were not available in the sources I found .Applications De Recherche Scientifique
Labelling of Neuroleptic Butyrophenones
- Haloperidol and trifluperidol, neuroleptic drugs, were labeled with carbon-14 for metabolic studies, using 4-chloro-4′-fluorobutyrophenone-1-14C in their synthesis (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).
HPLC-Fluorescence Determination
- The study investigated using 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labelling reagent in HPLC for separating chlorophenols (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Synthesis of Phenyl Compounds
- A synthesis method for 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, involving condensation and hydrogenation processes, was developed, yielding high purity and favorable technical indices (Shen De-long, 2007).
Haloperidol in Serum
- Haloperidol, containing the butyrophenone structure, was studied for therapeutic monitoring due to its variable pharmacokinetics and relationship with serum concentrations (Mcburney & George, 1998).
Sonochemical Degradation of Organic Pollutants
- The study explored the sonochemical degradation of various chlorophenols in dilute aqueous solutions, focusing on mineralization rates and the release of chlorides and nitrates (Goskonda, Catallo, & Junk, 2002).
Metabolites of Experimental Neuroleptic Agents
- Identification of metabolites of a compound similar to 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone, used in neuroleptic research, was carried out using gas chromatography-mass spectrometry (Fusaro, Garteiz, Chan, & Leeson, 1976).
Halogenated Biphenyls as AHH Inducers
- The effects of different halogen substituents on microsomal drug-metabolizing enzymes were investigated, providing insights into enzyme activity modulation (Bandiera, Sawyer, Campbell, Robertson, & Safe, 1982).
Structural Factors of Lithium Phenolates
- The research focused on the structures of lithium phenolates in solution, including various substituents like fluorophenoxy and dimethylphenoxy, relevant for synthetic methodologies (Jackman & Smith, 1988).
Safety And Hazards
Safety precautions for handling 4’-Chloro-3,3-dimethyl-2’-fluorobutyrophenone include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces . It’s also recommended to handle it under inert gas and protect it from moisture .
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBWXGPGWNWOKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642406 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone | |
CAS RN |
898764-82-4 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



